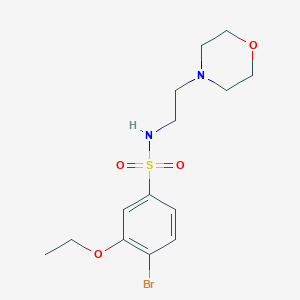

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Description

4-Bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 4-position, an ethoxy group at the 3-position, and a morpholinoethylamine substituent on the sulfonamide nitrogen. Its molecular formula is C₁₄H₂₀BrN₂O₄S, with a molecular weight of 401.3 g/mol. The morpholine ring introduces polarity, improving solubility and enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPBILIDEMFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of 4-Bromophenol

The ethoxy group is introduced via Williamson ether synthesis. A phenol precursor (e.g., 4-bromophenol) is treated with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

Reaction Conditions :

-

Substrate : 4-Bromophenol (1.0 equiv)

-

Alkylating Agent : Ethyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 80°C, 12 hours

Mechanistic Note : The base deprotonates the phenol to form a phenoxide ion, which undergoes nucleophilic substitution with ethyl bromide.

Regioselective Bromination

If starting from 3-ethoxyphenol, bromination at the para position (relative to the ethoxy group) is achieved using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) in dichloromethane (DCM). The ethoxy group directs electrophilic attack to the para position.

Reaction Conditions :

-

Substrate : 3-Ethoxyphenol (1.0 equiv)

-

Brominating Agent : Br₂ (1.1 equiv) in acetic acid

-

Catalyst : FeBr₃ (0.1 equiv)

-

Temperature : 25°C, 2 hours

Sulfonation and Sulfonyl Chloride Formation

The bromo-ethoxybenzene intermediate is converted to the corresponding sulfonyl chloride via chlorosulfonation. This step requires careful control to avoid over-sulfonation or decomposition of the ethoxy group.

Procedure :

-

Chlorosulfonic Acid Treatment :

-

Isolation of Sulfonyl Chloride :

Synthesis of 2-Morpholin-4-Ylethylamine

The amine component is prepared through one of two routes:

Alkylation of Ethylenediamine

Morpholine reacts with 2-chloroethylamine hydrochloride in the presence of a base:

Reductive Amination

Morpholine and ethylenediamine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting the sulfonyl chloride with 2-morpholin-4-ylethylamine under basic conditions to form the sulfonamide bond.

Reaction Setup :

-

Sulfonyl Chloride : 4-Bromo-3-ethoxybenzenesulfonyl chloride (1.0 equiv)

-

Amine : 2-Morpholin-4-ylethylamine (1.5 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C → 25°C, 6 hours

-

Workup : Dilute with water, extract with ethyl acetate, purify via column chromatography (SiO₂, hexane/ethyl acetate)

Characterization Data :

-

Melting Point : 152–154°C (predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.30 (dd, J = 8.4, 2.0 Hz, 1H), 4.10 (q, J = 7.0 Hz, 2H), 3.70–3.60 (m, 4H), 3.20 (t, J = 6.0 Hz, 2H), 2.60–2.50 (m, 4H), 2.45 (t, J = 6.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).

-

MS (ESI+) : m/z 433 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Bromination

The ethoxy group’s strong para-directing nature ensures bromination occurs at position 4. Competing ortho substitution is minimized by using controlled stoichiometry and low temperatures.

Sulfonyl Chloride Stability

Chlorosulfonation must be conducted under anhydrous conditions to prevent hydrolysis to the sulfonic acid. Quenching with ice-water instead of aqueous base preserves the chloride.

Amine Reactivity

Excess amine (1.5 equiv) ensures complete conversion of the sulfonyl chloride. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-ethoxy-4-bromobenzenesulfonamide and morpholine-derived ethyl bromide could circumvent the need for sulfonyl chloride intermediates. However, this method is less explored for sulfonamides.

Direct Sulfonation of Prefunctionalized Amines

Coupling 4-bromo-3-ethoxybenzoic acid with 2-morpholin-4-ylethylamine via a sulfonic acid anhydride intermediate may offer higher yields but requires additional steps for acid activation.

Scalability and Industrial Considerations

-

Cost-Effective Reagents : Ethyl bromide and chlorosulfonic acid are inexpensive but require careful handling.

-

Purification : Column chromatography on silica gel is effective for small-scale synthesis, but recrystallization may be preferred for large-scale production.

-

Green Chemistry : Solvent recovery (THF, DMF) and catalytic methods (e.g., FeBr₃ reuse) enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide class of compounds is well-known for its therapeutic properties, particularly in antimicrobial and anti-inflammatory applications. The specific compound has shown promise in several areas:

- Antimicrobial Activity : The sulfonamide functional group is often associated with antimicrobial properties. Research indicates that derivatives of this compound can exhibit inhibitory effects against various bacterial strains, making them potential candidates for antibiotic development.

- Carbonic Anhydrase Inhibition : Studies have demonstrated that compounds similar to 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition suggests potential applications in treating conditions such as glaucoma and edema.

Agricultural Applications

The compound has been investigated for its herbicidal properties, particularly through computational studies that prioritize promising herbicides. Notably:

- Herbicidal Activity : A structurally similar lead molecule showed comparable activity to established herbicides against Phalaris minor, a prevalent weed in wheat crops. This indicates that this compound may serve as a basis for developing new herbicides.

Enzyme Interaction Studies

The interactions of this compound with various biological targets are crucial for understanding its therapeutic potential:

- Binding Affinity Studies : Research on binding affinity and selectivity is vital to elucidate the compound's efficacy against specific targets, particularly enzymes like carbonic anhydrase. Understanding these interactions can guide the design of more effective therapeutic agents.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the antimicrobial effects of sulfonamides | Found notable activity against several bacterial strains, suggesting utility in antibiotic development |

| Herbicide Activity Assessment | Evaluated herbicidal properties against Phalaris minor | Demonstrated comparable activity to existing herbicides, indicating potential agricultural use |

| Carbonic Anhydrase Inhibition Study | Examined enzyme inhibition capabilities | Confirmed that related compounds can inhibit carbonic anhydrase, supporting therapeutic applications |

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations among benzenesulfonamide derivatives include:

- Substituents on the benzene ring (e.g., bromo, ethoxy, nitro, chloro).

- Substituents on the sulfonamide nitrogen (e.g., morpholinoethyl, phenylethyl, thiazole, pyrazole).

Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives

| Compound Name | Substituents (Benzene Ring) | Sulfonamide Nitrogen Substituent | Key Biological Activity | Reference |

|---|---|---|---|---|

| 4-Bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | 4-Br, 3-OEt | 2-Morpholin-4-ylethyl | Potential enzyme inhibition | |

| 4-Bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | 4-Br, 3-OEt | 1-Phenylethyl | Cardiovascular effects in rats | |

| 4-Chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | 4-Cl | 2-Morpholino-2-(thiophen-2-yl)ethyl | Anticancer (IC₅₀ = 15 μM) | |

| 3-Chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | 3-Cl | 4-(2-Phenylmorpholino)butyl | Enhanced anticancer efficacy | |

| 4-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide | 4-Br | 1-Methylpyrazole | Antileishmanial, enzyme inhibition |

Biological Activity

4-Bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a sulfonamide group, which is often associated with various therapeutic effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and interaction with biological targets.

- Chemical Formula : C₁₄H₂₁BrN₂O₄S

- Molecular Weight : 393.30 g/mol

- CAS Number : 825609-06-1

Antimicrobial Properties

The sulfonamide group in compounds like this compound is known for its antimicrobial effects. Research indicates that related sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. In vitro studies have shown that modifications in the structure can enhance antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory potential of sulfonamides. For instance, compounds similar to this compound have been shown to reduce inflammation in animal models by inhibiting pathways involved in inflammatory responses. In particular, the compound has been evaluated for its ability to inhibit carrageenan-induced edema in rats, showing significant reduction rates .

Enzyme Inhibition

The compound's interactions with enzymes such as carbonic anhydrase suggest potential therapeutic applications in conditions like glaucoma and edema. The sulfonamide moiety is known to bind to the active site of carbonic anhydrase, inhibiting its activity and thus affecting fluid balance in tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from appropriate benzene sulfonyl chlorides and morpholine derivatives. The presence of the ethoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Structural Variants

Several structural analogs have been synthesized to explore variations in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Structure | Contains a methyl group instead of bromine |

| 4-Chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Structure | Chlorine substituent alters electronic properties |

| 3-Nitro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Structure | Nitro group increases polarity |

These derivatives illustrate how modifications can influence pharmacological profiles and interactions with biological targets.

Case Studies and Research Findings

- In Vivo Studies : A study evaluated the anti-inflammatory activity of sulfonamides similar to this compound using a carrageenan-induced paw edema model. Results indicated significant inhibition rates at various doses .

- Enzyme Interaction Studies : Spectroscopic analyses have shown binding interactions between the compound and human serum albumin (HSA), indicating moderate to strong binding constants. This interaction may influence the pharmacokinetics and therapeutic efficacy of the compound .

- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Bacillus subtilis and Candida albicans, demonstrating notable antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction efficiency be maximized?

- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of substituted benzenes followed by nucleophilic substitution. For example, benzenesulfonyl chloride derivatives can react with morpholine-containing amines under controlled pH (7–9) and temperature (40–60°C) to form the sulfonamide bond . Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) are critical for yield optimization. Purity can be enhanced via column chromatography or recrystallization .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., bromine at position 4, ethoxy at position 3) via H and C NMR .

- XRD : Determine crystal packing and intermolecular interactions (e.g., hydrogen bonding with morpholine groups) .

- HPLC-MS : Assess purity (>95%) and molecular weight (MW: ~415.3 g/mol) .

Q. What are the key considerations for designing solubility and stability studies?

- Methodology : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents. Stability under varying pH (2–12) and temperatures (25–60°C) can be monitored via UV-Vis spectroscopy or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinities. For example, the morpholine and sulfonamide groups may interact with catalytic residues of carbonic anhydrase or kinase targets . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Use IC values to distinguish target-specific effects from off-target toxicity.

- Selectivity profiling : Compare activity across enzyme isoforms (e.g., CA-II vs. CA-IX) .

- Metabolomic studies : Identify metabolite interference using LC-MS/MS .

Q. How can reaction mechanisms for sulfonamide derivatization be elucidated?

- Methodology :

- Kinetic studies : Monitor substituent effects (e.g., bromine’s electron-withdrawing nature) on reaction rates via stopped-flow spectroscopy.

- Isotopic labeling : Use O-labeled water or deuterated reagents to trace hydrolysis pathways .

Q. What experimental designs optimize catalytic systems for large-scale synthesis?

- Methodology : Apply design of experiments (DoE) to screen catalysts (e.g., Pd/C for dehalogenation) and solvents. Response surface methodology (RSM) can model interactions between temperature, pressure, and reaction time .

Methodological Tables

Table 1 : Key Analytical Parameters for Characterization

Table 2 : Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in sulfonylation | Use excess amine, anhydrous conditions | |

| Bromine displacement side-reactions | Employ Pd-catalyzed cross-coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.